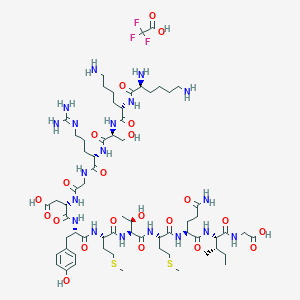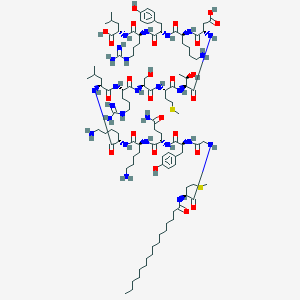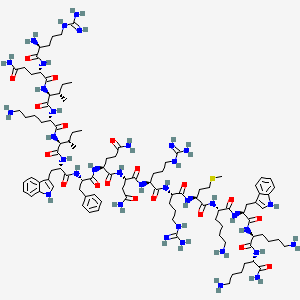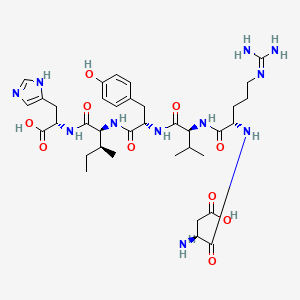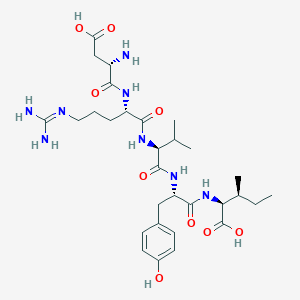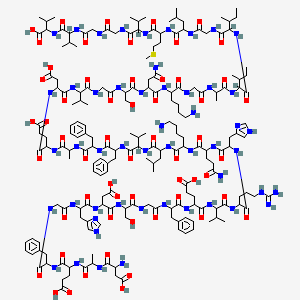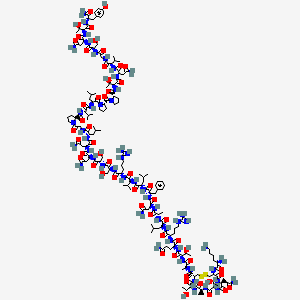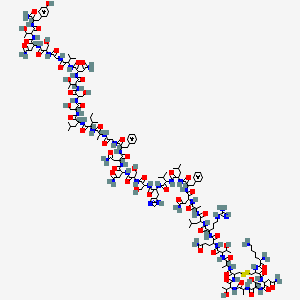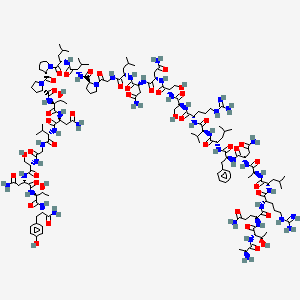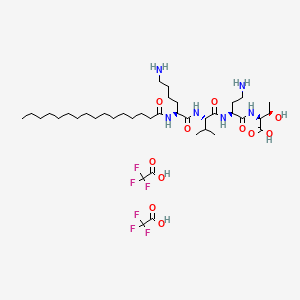
Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate
Übersicht
Beschreibung
Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate is a chemical compound . Its molecular formula is C39H70F6N6O11 . The average mass of this compound is 912.997 Da, and the monoisotopic mass is 912.500671 Da .
Chemical Reactions Analysis
The specific chemical reactions involving Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate are not detailed in the available resources. Trifluoroacetic acid, a related compound, is a strong organic acid with high volatility and limited industrial uses .Wissenschaftliche Forschungsanwendungen
Synthesis of Pulmonary Surfactant Protein-C Models
- Research on the synthesis of pulmonary surfactant protein-C models has utilized palmitoylation, a process that involves the treatment of peptides with palmitoyl chloride in trifluoroacetic acid. This method was demonstrated to significantly increase the alpha-helix content of the peptides in certain environments (Yousefi-Salakdeh, Johansson, & Strömberg, 1999).
Function in Major Histocompatibility Complex Antigens
- Studies have shown that palmitic acid, related to palmitoylation processes, is incorporated into certain major histocompatibility complex antigens. The linkage is made to cysteine residues in the transmembrane region, highlighting the importance of palmitoylation in cell biology (Kaufman, Krangel, & Strominger, 1984).
Enhancing Sensitivity of Electrospray Ionization Mass Spectrometry
- Trifluoroacetic acid, a component in palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate, has been used to enhance the mass spectrometry signal of peptides, aiding in biopharmaceutical characterization. This demonstrates its utility in improving analytical techniques for biological research (Mao et al., 2020).
Synthesis of Biochemically Significant Compounds
- The trifluoroacetate salt of aspartic acid β-semialdehyde, important in the biosynthesis of L-lysine, L-threonine, and L-methionine, was synthesized using trifluoroacetic acid. This highlights its role in the preparation of biochemically significant intermediates (Tudor, Lewis, & Robins, 1993).
Application in LC-MS/MS for Cosmetic Analysis
- Palmitoyl peptides, which include palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate, have been studied for their presence in anti-wrinkle cosmetics. A developed LC-MS/MS method allowed for their reliable assay, emphasizing their importance in dermatological research and product development (Chirita et al., 2009).
Impact on Protein Function through Palmitoylation
- Protein S-palmitoylation, which involves the linkage of palmitate to proteins, has significant effects on protein function and trafficking. Research on this modification, which is relevant to palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate, provides insight into the regulatory mechanisms of protein activity (Smotrys & Linder, 2004).
Eigenschaften
IUPAC Name |
(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68N6O7.2C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-29(43)38-27(20-18-19-23-36)32(44)40-30(25(2)3)34(46)39-28(22-24-37)33(45)41-31(26(4)42)35(47)48;2*3-2(4,5)1(6)7/h25-28,30-31,42H,5-24,36-37H2,1-4H3,(H,38,43)(H,39,46)(H,40,44)(H,41,45)(H,47,48);2*(H,6,7)/t26-,27+,28+,30+,31+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCUAUFXOWFEEM-LAUWSANRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70F6N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate | |
CAS RN |
883558-32-5 | |
| Record name | Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883558325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALMITOYLLYSYLVALYLDIAMINOBUTYROYLTHREONINE TRIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL9S2UKN56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




